molecular formula C10H11FO4 B13890669 6-Fluoro-2-(methoxymethoxy)-3-methylbenzoic acid

6-Fluoro-2-(methoxymethoxy)-3-methylbenzoic acid

Cat. No.: B13890669
M. Wt: 214.19 g/mol
InChI Key: VAHHMUDJASRMMI-UHFFFAOYSA-N
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Description

6-Fluoro-2-(methoxymethoxy)-3-methylbenzoic acid is a fluorinated aromatic compound with a methoxymethoxy group and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(methoxymethoxy)-3-methylbenzoic acid typically involves the introduction of the fluoro, methoxymethoxy, and methyl groups onto the benzene ring through a series of chemical reactions. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced onto the benzene ring using a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor. The methoxymethoxy group can be introduced through a methoxymethylation reaction using methoxymethyl chloride and a base such as sodium hydride. The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(methoxymethoxy)-3-methylbenzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products Formed

Scientific Research Applications

6-Fluoro-2-(methoxymethoxy)-3-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(methoxymethoxy)-3-methylbenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluoro group can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-methoxybenzoic acid
  • 6-Fluoro-2-methoxyphenylboronic acid
  • 4-Fluoro-2-methoxyphenylboronic acid

Uniqueness

6-Fluoro-2-(methoxymethoxy)-3-methylbenzoic acid is unique due to the presence of both the methoxymethoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the fluoro substituent provides a distinct chemical profile that can be leveraged in various applications .

Properties

Molecular Formula

C10H11FO4

Molecular Weight

214.19 g/mol

IUPAC Name

6-fluoro-2-(methoxymethoxy)-3-methylbenzoic acid

InChI

InChI=1S/C10H11FO4/c1-6-3-4-7(11)8(10(12)13)9(6)15-5-14-2/h3-4H,5H2,1-2H3,(H,12,13)

InChI Key

VAHHMUDJASRMMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(=O)O)OCOC

Origin of Product

United States

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